molecular formula C10H15F3N2O3 B6282043 3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid CAS No. 2649068-20-0

3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid

Cat. No.: B6282043
CAS No.: 2649068-20-0
M. Wt: 268.2
InChI Key:
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Description

3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and oxazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or oxazole rings.

Scientific Research Applications

3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is unique due to its specific combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and solubility, making it a versatile compound for various applications.

Properties

CAS No.

2649068-20-0

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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